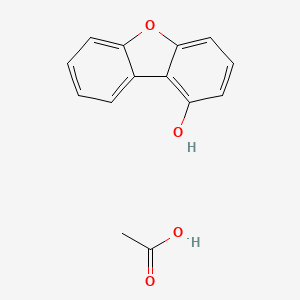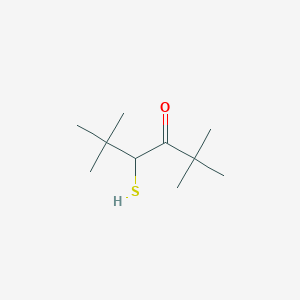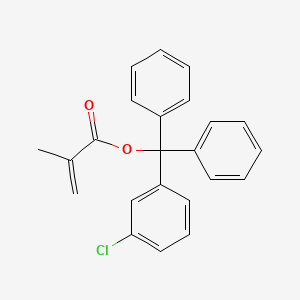
7-(Furan-2-yl)hept-2-en-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Furan-2-yl)hept-2-en-4-one is an organic compound that features a furan ring attached to a hept-2-en-4-one chain The furan ring is a five-membered aromatic ring with one oxygen atom, which imparts unique chemical properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Furan-2-yl)hept-2-en-4-one typically involves the use of furfural as a starting material. One common method involves a one-pot synthesis where furfural is reacted with 7-bromo-1-heptene in the presence of a catalyst such as cuprous chloride and an oxidant like tert-butyl hydrogen peroxide. Potassium carbonate is used as a base, and tetrabutylammonium bromide (TBAB) is added to facilitate the reaction .
Industrial Production Methods
This includes the use of renewable resources, minimizing waste, and employing safer solvents and reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
7-(Furan-2-yl)hept-2-en-4-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group in the hept-2-en-4-one chain can be reduced to form alcohols.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Alcohols and other reduced forms of the compound.
Substitution: Halogenated furan derivatives.
Aplicaciones Científicas De Investigación
7-(Furan-2-yl)hept-2-en-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications
Mecanismo De Acción
The mechanism of action of 7-(Furan-2-yl)hept-2-en-4-one involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, potentially affecting cellular processes. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other biomolecules, leading to changes in cellular function .
Comparación Con Compuestos Similares
Similar Compounds
Furfural: A precursor in the synthesis of 7-(Furan-2-yl)hept-2-en-4-one.
5-Hydroxymethylfurfural (HMF): Another furan derivative with similar chemical properties.
2,5-Furandicarboxylic Acid: A furan compound used in the production of polymers.
Uniqueness
This compound is unique due to its specific structure, which combines a furan ring with a hept-2-en-4-one chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
112158-02-8 |
|---|---|
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
7-(furan-2-yl)hept-2-en-4-one |
InChI |
InChI=1S/C11H14O2/c1-2-5-10(12)6-3-7-11-8-4-9-13-11/h2,4-5,8-9H,3,6-7H2,1H3 |
Clave InChI |
QJUJOSYJXQBSLC-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(=O)CCCC1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





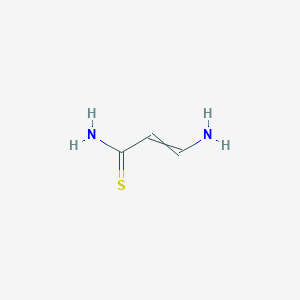
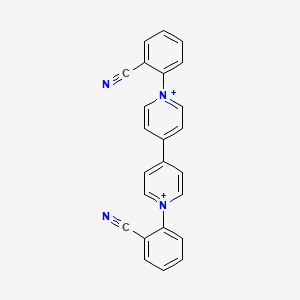
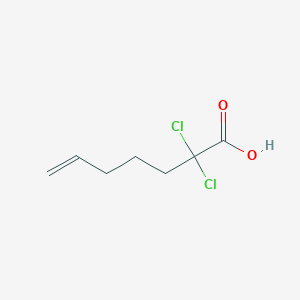
![Ethyl 5-hydroxy-12H-benzo[a]phenothiazine-12-carboxylate](/img/structure/B14325661.png)


![2-Ethoxy-N-[(piperidin-1-yl)methyl]benzamide](/img/structure/B14325686.png)
